molecular formula C12H10N2O2 B2416221 N-(5-Phenyl-1,2-oxazol-3-yl)prop-2-enamide CAS No. 2305569-42-8

N-(5-Phenyl-1,2-oxazol-3-yl)prop-2-enamide

Cat. No.: B2416221
CAS No.: 2305569-42-8
M. Wt: 214.224
InChI Key: NPOVLRWZRGGXLV-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

The synthesis of oxazole derivatives often involves the use of intermediates and the substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Molecular Structure Analysis

Oxazoles have a five-membered ring structure with two heteroatoms, one oxygen and one nitrogen . The specific structure of “N-(5-Phenyl-1,2-oxazol-3-yl)prop-2-enamide” could not be found.

Mechanism of Action

The mechanism of action of oxazole derivatives can vary greatly depending on their specific structure and the biological system in which they are acting. They have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and how it is used. Some oxazole derivatives have been found to have potential hazards and appropriate safety precautions should be taken when handling them .

Future Directions

The future directions in the research of oxazole derivatives are likely to involve the synthesis of new derivatives with improved biological activities and reduced side effects. This includes the development of new synthetic methods and the exploration of new biological applications .

Properties

IUPAC Name

N-(5-phenyl-1,2-oxazol-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-12(15)13-11-8-10(16-14-11)9-6-4-3-5-7-9/h2-8H,1H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPOVLRWZRGGXLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=NOC(=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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